(3-(Thiazol-4-yl)phenyl)methanol
Overview
Description
Molecular Structure Analysis
The InChI code for “(3-(Thiazol-4-yl)phenyl)methanol” is 1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 . The SMILES string representation is Cc1nc(cs1)-c2cccc(CO)c2 .Physical And Chemical Properties Analysis
“(3-(Thiazol-4-yl)phenyl)methanol” is a solid at room temperature . It has a boiling point of 77.5-79.5°C .Scientific Research Applications
Subheading
Antimicrobial Evaluation of Thiazole DerivativesResearch indicates that derivatives of thiazole, similar in structure to (3-(Thiazol-4-yl)phenyl)methanol, show promising antimicrobial properties. For instance, a study by Kubba and Rahim (2018) found that these compounds exhibited moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Kubba & Rahim, 2018).
Potential Inhibitors of Type III Secretion in Bacteria
Subheading
Inhibition of Type III Secretion in Gram-negative BacteriaThiazole derivatives have been explored as potential bioisosteres of salicylidene acylhydrazides, known inhibitors of type III secretion in Gram-negative bacteria. A study by Hillgren et al. (2010) synthesized a focused library of these compounds, aiming to obtain potent inhibitors of this secretion system, which is crucial in bacterial pathogenicity (Hillgren et al., 2010).
Anticancer Potential
Subheading
Thiazole Derivatives as Anticancer AgentsSome thiazole derivatives have shown potential as anticancer agents. Lefranc et al. (2013) investigated compounds that displayed significant in vitro growth inhibitory activity against various human cancer cell lines, including glioma cells. This research suggests that specific thiazole derivatives could be effective in cancer therapy, particularly due to their impact on Na+/K(+)-ATPase and Ras oncogene activity in cancer cells (Lefranc et al., 2013).
Molecular Docking and Quantum Chemical Calculations
Subheading
Computational Studies of Thiazole DerivativesComputational studies, including molecular docking and quantum chemical calculations, have been conducted on thiazole derivatives to understand their structural and biological properties. Viji et al. (2020) carried out such studies on a specific thiazole compound, providing insights into its potential biological effects and interactions with other molecules (Viji et al., 2020).
Safety And Hazards
“(3-(Thiazol-4-yl)phenyl)methanol” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[3-(1,3-thiazol-4-yl)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJNBSZLICXTHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Thiazol-4-yl)phenyl)methanol | |
CAS RN |
1375097-86-1 | |
Record name | [3-(1,3-thiazol-4-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.